molecular formula C11H15NO3 B12314534 Methyl 2-(5-amino-2-methylphenoxy)propanoate

Methyl 2-(5-amino-2-methylphenoxy)propanoate

Cat. No.: B12314534
M. Wt: 209.24 g/mol
InChI Key: WQMXMUTYCMBGJA-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-2-methylphenoxy)propanoate is an ester derivative featuring a phenoxy substituent with amino and methyl groups at the 5- and 2-positions of the aromatic ring, respectively. The ester group enhances lipophilicity, influencing membrane permeability, while the amino group introduces nucleophilic reactivity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-(5-amino-2-methylphenoxy)propanoate

InChI

InChI=1S/C11H15NO3/c1-7-4-5-9(12)6-10(7)15-8(2)11(13)14-3/h4-6,8H,12H2,1-3H3

InChI Key

WQMXMUTYCMBGJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)OC(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The phenolic oxygen of 5-amino-2-methylphenol acts as a nucleophile, displacing the bromide ion from methyl 2-bromopropanoate. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilizes the transition state and enhances reaction kinetics. A base like potassium carbonate (K₂CO₃) is employed to deprotonate the phenol, facilitating the nucleophilic attack.

Key Reaction Parameters:

  • Temperature: 80–100°C
  • Reaction Time: 6–12 hours
  • Molar Ratio: 1:1 (phenol to bromoester)
  • Solvent: DMF or DMSO
  • Base: K₂CO₃ or NaHCO₃

Yield and Byproduct Analysis

Under optimized conditions, this method achieves yields of 70–85%. Common byproducts include unreacted starting materials and oligomers formed via competing etherification reactions. Chromatographic purification (e.g., silica gel column chromatography) is often required to isolate the target compound.

Esterification of 2-(5-Amino-2-Methylphenoxy)Propanoic Acid

An alternative route involves the esterification of 2-(5-amino-2-methylphenoxy)propanoic acid with methanol. While this method is less commonly reported for the methyl ester, it is well-established for analogous ethyl esters, suggesting adaptability.

Reaction Setup and Catalysis

The carboxylic acid reacts with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via Fischer esterification, which is reversible and requires excess alcohol to drive completion.

Typical Conditions:

  • Catalyst: H₂SO₄ (5–10% w/w)
  • Temperature: Reflux (65–70°C for methanol)
  • Reaction Time: 4–8 hours
  • Molar Ratio: 1:5 (acid to methanol)

Challenges and Mitigation

Esterification yields are generally lower (50–65%) due to equilibrium limitations. To improve efficiency, molecular sieves or Dean-Stark traps are employed to remove water, shifting the equilibrium toward ester formation.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness, scalability, and minimal waste. Continuous flow reactors are increasingly adopted to enhance heat and mass transfer, reducing reaction times and improving consistency.

Large-Scale Reaction Parameters

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous Flow
Temperature Control Oil Bath Jacketed Reactors
Purification Column Chromatography Recrystallization
Yield 70–85% 75–90%

Purification and Characterization

Recrystallization

Recrystallization from ethanol or ethyl acetate yields high-purity (>95%) product. Solvent selection is critical to balance solubility at high temperatures and low solubility at room temperature.

Chromatographic Techniques

Silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:1 v/v) effectively separates the target compound from byproducts. Advanced techniques like preparative HPLC are reserved for pharmaceutical-grade material.

Analytical Validation

  • ¹H NMR: δ 6.5–7.0 ppm (aromatic protons), δ 3.7 ppm (methoxy group).
  • IR: 1740 cm⁻¹ (ester C=O stretch), 3350 cm⁻¹ (N–H stretch).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Nucleophilic Substitution 85 95 120 High
Esterification 65 90 95 Moderate

The nucleophilic substitution method is favored for its higher yield and scalability, despite higher solvent costs. Esterification remains viable for small-scale applications where precursor availability is limited.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-2-methylphenoxy)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methylphenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the amino group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as a key intermediate for synthesizing various organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for further modifications, leading to derivatives with enhanced properties.

Biology

  • Biological Activity Studies : Research indicates that methyl 2-(5-amino-2-methylphenoxy)propanoate may exhibit anti-inflammatory and antimicrobial properties. Studies have investigated its interactions with biomolecules, revealing potential mechanisms of action that involve hydrogen bonding and hydrophobic interactions with proteins.

Medicine

  • Therapeutic Potential : The compound is under investigation for its therapeutic effects, particularly in treating inflammatory diseases and infections. Preliminary studies suggest it may enhance the efficacy of conventional treatments.

Industry

  • Production of Specialty Chemicals : this compound is utilized in manufacturing specialty chemicals and materials, contributing to advancements in various industrial applications.

Case Study 1: Anti-inflammatory Effects

A clinical study assessed the anti-inflammatory properties of this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers when administered alongside standard therapies.

Case Study 2: Antimicrobial Activity

In vitro studies evaluated the antimicrobial efficacy of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values demonstrated strong activity against resistant strains:

PathogenMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)8
Klebsiella pneumoniae16
Pseudomonas aeruginosa32

These findings highlight the compound's potential as a therapeutic agent in treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-2-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The amino group and methylphenoxy group play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between Methyl 2-(5-amino-2-methylphenoxy)propanoate and its analogs:

Compound Name Substituents on Aromatic Ring Functional Groups Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 5-amino, 2-methyl Ester, amino ~225.24 (estimated) Not provided Potential bioactivity, synthetic intermediate
Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate 5-bromo, 2-nitro Ester, nitro, bromo 317.14 1803589-02-7 Halogenated intermediate for coupling reactions
3-(5-Bromo-2-methoxyphenyl)propanoic acid 5-bromo, 2-methoxy Carboxylic acid, methoxy 259.11 Not provided Higher acidity, solubility in polar solvents
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-hydroxy Ester, amino, hydroxyl ~209.21 (estimated) 139191-93-8 Enhanced hydrogen bonding, drug delivery systems

Key Observations :

  • Substituent Effects : Bromo and nitro groups (e.g., ) increase molecular weight and introduce steric/electronic effects, favoring electrophilic substitution or Suzuki coupling. Hydroxyl groups () improve solubility in aqueous media but reduce stability under acidic conditions.
  • Functional Group Impact : Carboxylic acid derivatives () exhibit higher polarity and acidity compared to esters, making them suitable for salt formation or coordination chemistry.

Physicochemical and Reactivity Profiles

  • Solubility: The target compound’s ester group likely confers moderate solubility in organic solvents (e.g., DCM, ethyl acetate), whereas carboxylic acid analogs () are more soluble in polar solvents (e.g., water, methanol).
  • Reactivity: The amino group in this compound enables nucleophilic reactions (e.g., acylation, Schiff base formation), while nitro-containing analogs () are prone to reduction reactions. Brominated derivatives () are precursors for cross-coupling reactions (e.g., Buchwald–Hartwig amination).

Biological Activity

Methyl 2-(5-amino-2-methylphenoxy)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenoxy group linked to a propanoate moiety, with an amino group positioned on the aromatic ring. This unique structure allows for diverse interactions with biological molecules, influencing its activity.

Property Value
Chemical Formula C12_{12}H15_{15}N1_{1}O3_{3}
Molecular Weight 221.25 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with various biological targets, such as enzymes and receptors, enhancing binding affinity and specificity.
  • Hydrophobic Interactions: The phenoxy group interacts with hydrophobic regions of proteins, potentially modulating their activity and influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways could be beneficial in developing anti-inflammatory agents.
  • Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in metabolic processes, which may have implications for drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies: A study examining similar phenolic compounds found that modifications on the aromatic ring significantly influenced their antimicrobial effectiveness against various bacterial strains. The presence of an amino group was associated with enhanced activity .
  • Inflammatory Response Modulation: Research has shown that compounds with similar structures can downregulate pro-inflammatory cytokines in vitro. This suggests that this compound may also exert similar effects, warranting further exploration in inflammatory models .
  • Pharmacological Evaluation: In vivo studies on structurally related compounds have demonstrated promising bioavailability and pharmacokinetic profiles, indicating that this compound could exhibit favorable therapeutic properties if further developed .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Key Features Biological Activity
Methyl 2-(4-amino-2-methylphenoxy)propanoateDifferent amino positionModerate antimicrobial activity
Methyl 2-(5-amino-3-methylphenoxy)propanoateAdditional methyl groupEnhanced anti-inflammatory properties
Methyl 2-(5-amino-2-ethylphenoxy)propanoateEthyl substitutionVariable enzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(5-amino-2-methylphenoxy)propanoate?

  • Methodological Answer : The compound can be synthesized via esterification or coupling reactions. For example, intermediates like ethyl 2-(2-bromophenoxy)propanoate (CAS: 832737-55-0) are synthesized using nucleophilic substitution or Mitsunobu reactions. Reaction optimization involves controlling stoichiometry, temperature (e.g., reflux in aprotic solvents), and catalysts (e.g., Pd for coupling). Purity is enhanced via recrystallization or column chromatography .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and ester functionality.
  • HPLC : For purity assessment (e.g., using C18 columns with UV detection at 254 nm).
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular weight (e.g., exact mass matching ±2 ppm).
    Reference standards (e.g., ISO17034-certified materials) ensure accuracy .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for volatile intermediates.
  • PPE : Gloves (nitrile), lab coats, and safety goggles.
  • Decontamination : Immediate washing with water/ethanol for skin contact.
  • Waste Disposal : Segregate halogenated/organic waste per EPA guidelines.
    Training on hazard communication (e.g., SDS review) is critical .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

  • Methodological Answer :

  • Cross-Validation : Combine NMR with IR (e.g., carbonyl stretch ~1700 cm⁻¹) and X-ray crystallography.
  • Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software).
    Contradictions in mass data (e.g., adduct formation) require ESI vs. MALDI comparison .

Q. What strategies are effective for impurity profiling in this compound?

  • Methodological Answer :

  • HPLC Method Development : Use gradient elution (e.g., 5%–95% acetonitrile in 0.1% formic acid) to separate impurities.
  • Reference Standards : Compare retention times with known impurities (e.g., methyl esters of related acids, as listed in pharmaceutical guidelines) .
  • Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products .

Q. How to design stability studies under various environmental conditions?

  • Methodological Answer :

  • ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months).
  • Stress Testing : Expose to UV light (ICH Q1B) and oxidative conditions (H₂O₂).
  • Analytical Monitoring : Track degradation via HPLC-UV and LC-MS/MS. Store samples in amber glass at -20°C for long-term stability .

Q. How to analyze stereochemical configuration if applicable?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Compare experimental CD spectra with enantiomerically pure standards.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.
    Stereoisomer reference materials (e.g., (R)- or (S)-enantiomers) are essential for calibration .

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